N-2-Nitrophenylsulfenyl-L-leucine N-2-Nitrophenylsulfenyl-L-leucine
Brand Name: Vulcanchem
CAS No.: 50571-61-4
VCID: VC3969178
InChI: InChI=1S/C12H16N2O4S/c1-8(2)7-9(12(15)16)13-19-11-6-4-3-5-10(11)14(17)18/h3-6,8-9,13H,7H2,1-2H3,(H,15,16)/t9-/m0/s1
SMILES: CC(C)CC(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-]
Molecular Formula: C12H16N2O4S
Molecular Weight: 284.33 g/mol

N-2-Nitrophenylsulfenyl-L-leucine

CAS No.: 50571-61-4

Cat. No.: VC3969178

Molecular Formula: C12H16N2O4S

Molecular Weight: 284.33 g/mol

* For research use only. Not for human or veterinary use.

N-2-Nitrophenylsulfenyl-L-leucine - 50571-61-4

Specification

CAS No. 50571-61-4
Molecular Formula C12H16N2O4S
Molecular Weight 284.33 g/mol
IUPAC Name (2S)-4-methyl-2-[(2-nitrophenyl)sulfanylamino]pentanoic acid
Standard InChI InChI=1S/C12H16N2O4S/c1-8(2)7-9(12(15)16)13-19-11-6-4-3-5-10(11)14(17)18/h3-6,8-9,13H,7H2,1-2H3,(H,15,16)/t9-/m0/s1
Standard InChI Key OITRGNOZDXVYFU-VIFPVBQESA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-]
SMILES CC(C)CC(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-]
Canonical SMILES CC(C)CC(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-]

Introduction

N-2-Nitrophenylsulfenyl-L-leucine is a synthetic organic compound primarily used in peptide synthesis as a protecting group for amino acids. Its molecular formula is C12H16N2O4SC_{12}H_{16}N_{2}O_{4}S, with a molecular weight of 284.33 g/mol. The compound is characterized by its nitrophenylsulfenyl functional group, which provides stability and selective reactivity during chemical processes .

Synthesis of N-2-Nitrophenylsulfenyl-L-Leucine

The synthesis of N-2-nitrophenylsulfenyl-L-leucine involves the reaction of N-2-nitrophenylsulfenyl chloride with L-leucine in the presence of a base:

  • Reagents:

    • N-2-nitrophenylsulfenyl chloride

    • L-leucine

    • Base (e.g., triethylamine)

  • Procedure:

    • The sulfenyl chloride reacts with the amino group of L-leucine, forming a stable sulfenamide bond.

    • The reaction is carried out under controlled conditions to ensure selective protection of the amino group.

This process results in the formation of N-2-nitrophenylsulfenyl-L-leucine, which can be purified through recrystallization or chromatography techniques .

Peptide Synthesis

N-2-nitrophenylsulfenyl-L-leucine is widely used as a protecting group in peptide synthesis:

  • The nitrophenylsulfenyl group shields the amino group during coupling reactions.

  • It can be selectively removed under mild conditions, ensuring minimal side reactions and high yield of desired peptides.

Chemical Reactions

The compound undergoes several key reactions:

  • Oxidation: Reduction of the nitro group to an amino group.

  • Substitution: Replacement of the sulfenyl group with nucleophiles.

  • Hydrolysis: Release of L-leucine under acidic or basic conditions .

Comparison with Similar Compounds

Other derivatives, such as N-2-nitrophenylsulfenyl-L-isoleucine and N-2-nitrophenylsulfenyl-L-valine, share similar properties but differ in their amino acid components, impacting their specific applications in peptide chemistry.

Safety and Handling

While detailed safety data for N-2-nitrophenylsulfenyl-L-leucine is not readily available, general precautions for handling organosulfur compounds include:

  • Use of personal protective equipment (PPE) such as gloves and goggles.

  • Conducting experiments in a well-ventilated fume hood to avoid exposure to toxic fumes.

  • Proper storage in airtight containers away from heat and moisture.

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